molecular formula C4H7NOS B084005 DL-Homocysteine thiolactone CAS No. 14007-10-4

DL-Homocysteine thiolactone

Cat. No.: B084005
CAS No.: 14007-10-4
M. Wt: 117.17 g/mol
InChI Key: KIWQWJKWBHZMDT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Homocysteine thiolactone can be synthesized through several methods. One common method involves the use of 2-methyl-4-chlorobutyryl chloride as a raw material. The intermediate product is distilled, mixed with iodine and ammonia water, and then re-crystallized and purified to obtain this compound hydrochloride . Another method involves the demethylation of methionine using hydriodic acid at high temperatures, followed by the formation of this compound .

Industrial Production Methods: The industrial production of this compound typically follows the synthetic routes mentioned above, with an emphasis on cost-effectiveness, environmental safety, and high yield. The use of 2-methyl-4-chlorobutyryl chloride is particularly favored for large-scale production due to its low cost and safe production process .

Chemical Reactions Analysis

Types of Reactions: DL-Homocysteine thiolactone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form homocysteine sulfinic acid.

    Reduction: It can be reduced to homocysteine.

    Substitution: It reacts with nucleophiles such as amines and hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reactions with amines and hydroxyl groups typically occur under mild conditions.

Major Products:

Comparison with Similar Compounds

Comparison: this compound is unique due to its cyclic structure, which imparts distinct reactivity compared to its non-cyclic counterpart, DL-Homocysteine. The cyclic form is more reactive towards nucleophiles, making it a valuable tool in studying protein modifications and related diseases .

Properties

IUPAC Name

3-aminothiolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NOS/c5-3-1-2-7-4(3)6/h3H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWQWJKWBHZMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863228
Record name 3-Aminothiolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Homocysteine thiolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002287
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10593-85-8, 14007-10-4, 3622-59-1
Record name (±)-Homocysteine thiolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10593-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homocysteine thiolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010593858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Thiophenone, 3-aminodihydro-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminothiolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOCYSTEINE THIOLACTONE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5H88XF24X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Homocysteine thiolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002287
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Homocysteine thiolactone
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DL-Homocysteine thiolactone
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DL-Homocysteine thiolactone
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DL-Homocysteine thiolactone
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DL-Homocysteine thiolactone
Reactant of Route 6
DL-Homocysteine thiolactone

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